molecular formula C7H5BrClNO B188415 2-Bromo-4-chlorobenzamide CAS No. 131002-01-2

2-Bromo-4-chlorobenzamide

Cat. No.: B188415
CAS No.: 131002-01-2
M. Wt: 234.48 g/mol
InChI Key: HAVNOBBLFYXBDL-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO. It is a white crystalline solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of both bromine and chlorine atoms attached to a benzamide core, making it a halogenated benzamide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method includes the reaction of 4-chlorobenzoic acid with bromine in the presence of a catalyst to yield 2-Bromo-4-chlorobenzoic acid. This intermediate is then converted to this compound through an amidation reaction using ammonium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    4-Bromo-2-chlorobenzamide: Positional isomer with bromine and chlorine atoms swapped.

    2-Bromo-4-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness: 2-Bromo-4-chlorobenzamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the benzamide core makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

2-bromo-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVNOBBLFYXBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568371
Record name 2-Bromo-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131002-01-2
Record name 2-Bromo-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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